molecular formula C9H9NO4 B11902552 2-(3-Methyl-5-nitrophenyl)acetic acid

2-(3-Methyl-5-nitrophenyl)acetic acid

Cat. No.: B11902552
M. Wt: 195.17 g/mol
InChI Key: RMLXGMTUGWIFKP-UHFFFAOYSA-N
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Description

2-(3-Methyl-5-nitrophenyl)acetic acid is an organic compound belonging to the class of nitrobenzenes It consists of a benzene ring substituted with a methyl group, a nitro group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-5-nitrophenyl)acetic acid typically involves the nitration of 3-methylphenylacetic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the nitration process. This involves using continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through recrystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-5-nitrophenyl)acetic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid.

    Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid).

Major Products Formed

    Reduction: 2-(3-Methyl-5-aminophenyl)acetic acid.

    Substitution: Halogenated or sulfonated derivatives of this compound.

    Esterification: Methyl or ethyl esters of this compound.

Scientific Research Applications

2-(3-Methyl-5-nitrophenyl)acetic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound’s derivatives are investigated for potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-5-nitrophenyl)acetic acid and its derivatives depends on the specific application. For instance, in pharmaceuticals, the compound may interact with specific enzymes or receptors, leading to a biological response. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Nitrophenyl)acetic acid: Lacks the methyl group, which can influence its reactivity and applications.

    2-(4-Methyl-3-nitrophenyl)acetic acid: The position of the methyl group differs, affecting the compound’s chemical properties and reactivity.

Uniqueness

2-(3-Methyl-5-nitrophenyl)acetic acid is unique due to the specific positioning of the methyl and nitro groups on the benzene ring

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

2-(3-methyl-5-nitrophenyl)acetic acid

InChI

InChI=1S/C9H9NO4/c1-6-2-7(5-9(11)12)4-8(3-6)10(13)14/h2-4H,5H2,1H3,(H,11,12)

InChI Key

RMLXGMTUGWIFKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)[N+](=O)[O-])CC(=O)O

Origin of Product

United States

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